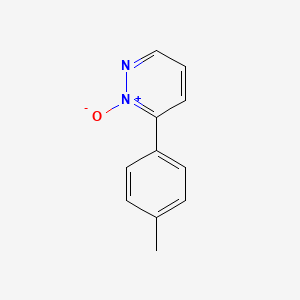
6-(4-Methylphenyl)-1-oxo-1lambda~5~-pyridazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound features a diketone core flanked by two bis(4-methylphenyl)amino groups, making it a valuable subject for research in organic chemistry and material science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione typically involves multi-step organic reactions. One common method includes the condensation of 4,4’-dimethylbenzidine with acetylacetone under controlled conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid, and the mixture is heated to facilitate the formation of the diketone structure .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing advanced techniques such as continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohol derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products
Oxidation: Quinones.
Reduction: Alcohol derivatives.
Substitution: Nitro or halogenated derivatives.
Applications De Recherche Scientifique
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential use in drug delivery systems and as a precursor for pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione involves its interaction with various molecular targets. The compound’s diketone core can participate in coordination with metal ions, forming stable complexes. These complexes can then interact with biological macromolecules, influencing their function and activity. Additionally, the aromatic rings can engage in π-π interactions with other aromatic systems, further modulating the compound’s effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3-Bis(4-methoxyphenyl)propane-1,3-dione: Similar structure but with methoxy groups instead of bis(4-methylphenyl)amino groups.
1,3-Bis(4-nitrophenyl)propane-1,3-dione: Contains nitro groups instead of bis(4-methylphenyl)amino groups.
Uniqueness
1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione is unique due to its bis(4-methylphenyl)amino groups, which impart distinct electronic and steric properties. These properties make it particularly useful in applications requiring specific electronic characteristics, such as organic electronics and fluorescent probes .
Propriétés
Numéro CAS |
922525-22-2 |
|---|---|
Formule moléculaire |
C11H10N2O |
Poids moléculaire |
186.21 g/mol |
Nom IUPAC |
6-(4-methylphenyl)-1-oxidopyridazin-1-ium |
InChI |
InChI=1S/C11H10N2O/c1-9-4-6-10(7-5-9)11-3-2-8-12-13(11)14/h2-8H,1H3 |
Clé InChI |
KAEMOGYOSMALLF-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2=[N+](N=CC=C2)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



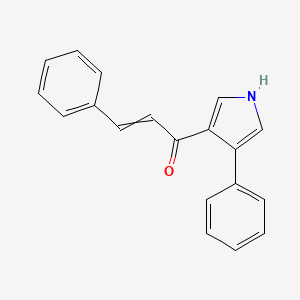
![(3S)-4-[(4-Fluorophenyl)methoxy]-3-hydroxybutanenitrile](/img/structure/B14195181.png)
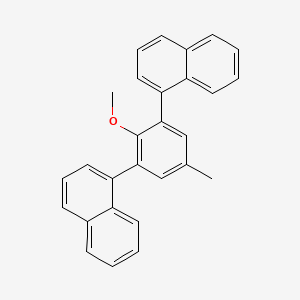
![7-Methoxy-1-methyl-3-phenyl-4H-furo[3,4-c][1]benzopyran-4-one](/img/structure/B14195201.png)
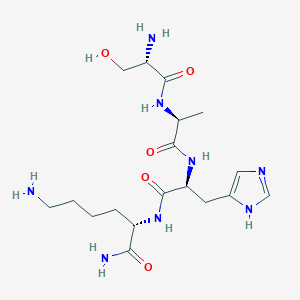
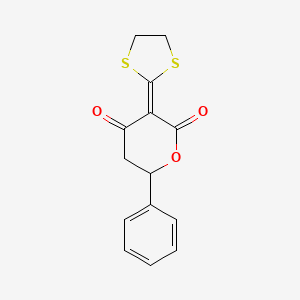
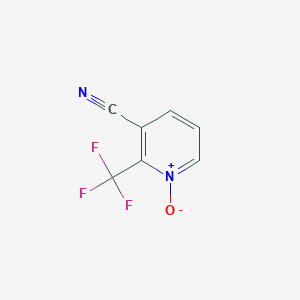
![{4-[(Pyridin-3-yl)ethynyl]-1,3-thiazol-2-yl}methanol](/img/structure/B14195228.png)
![5-[(2,3-Dihydro-1,4-benzodioxin-2-yl)methanesulfonyl]-1,2,4-thiadiazole](/img/structure/B14195234.png)
![2-[5-(Heptadec-8-ene-1-sulfinyl)-1,3,4-oxadiazol-2-YL]pyridine](/img/structure/B14195239.png)
![1,3-Bis{4-[bis(4-methylphenyl)amino]phenyl}propane-1,3-dione](/img/structure/B14195243.png)
![(2R,3R,4R,5S)-3,4,5-Tris(benzyloxy)-2-[(benzyloxy)methyl]-1-{5-[(tricyclo[3.3.1.1~3,7~]decan-1-yl)methoxy]pentyl}piperidine](/img/structure/B14195254.png)
![9,9-Bis[(methylsulfanyl)methyl]-9H-fluorene](/img/structure/B14195258.png)
